![molecular formula C18H23NO4S B497546 (Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 902249-26-7](/img/structure/B497546.png)

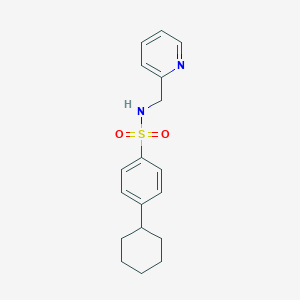

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been widely used in scientific research due to its ability to activate α7 nAChR, which plays a crucial role in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

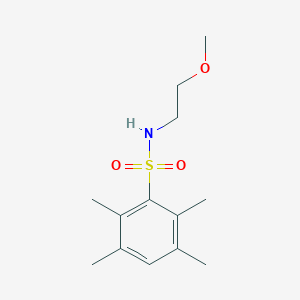

Versatile Protecting and Activating Group for Amine Synthesis

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile protecting and activating group for amine synthesis. This group facilitates the sulfonation of amines with excellent yields and provides activated amines that can be alkylated under specific conditions. This demonstrates the utility of sulfonyl groups in amine synthesis, offering stability under basic and reductive conditions and easy removal under certain conditions (Sakamoto et al., 2006).

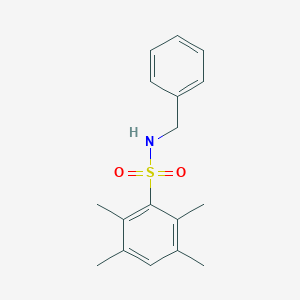

Aminohydroxylation and Dioxygenation of Olefins

In another study, metal-free intramolecular aminohydroxylation and dioxygenation reactions of unfunctionalized olefins were reported, highlighting the use of N-sulfonyl substrates. These reactions provide an efficient way to synthesize heterocyclic compounds with high yields, demonstrating the potential of sulfonyl compounds in creating complex organic molecules (Liu et al., 2015).

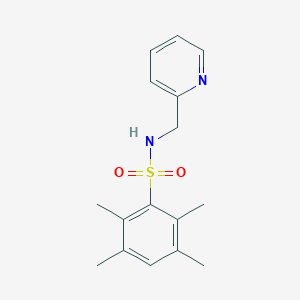

Synthesis of Heterocyclic Compounds

The synthesis of diaminomethylidene derivatives of β-oxo sulfones showcases their potential as reagents in heterocyclic synthesis and as chelating ligands. This indicates the versatility of sulfonyl compounds in synthesizing heterocyclic structures and their utility in coordination chemistry (Voronkova et al., 2010).

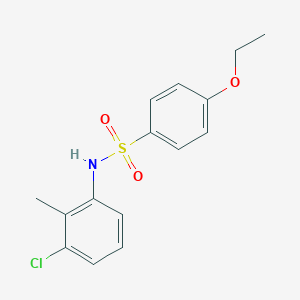

Ligand for Copper-Catalyzed Amination

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This study illustrates the role of sulfonyl compounds in facilitating catalytic reactions, particularly in the amination of cyclic secondary amines, amino acids, and ammonia with moderate to excellent yields (Wang et al., 2015).

Chemiluminescence of Sulfonyl-substituted Compounds

Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence opens up applications in developing light-emitting materials. These studies show how sulfonyl and related groups can be engineered to produce compounds with specific light-emitting properties (Watanabe et al., 2010).

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-propoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-11-23-17-9-10-18(16-8-4-3-7-15(16)17)24(20,21)19-13-14-6-5-12-22-14/h3-4,7-10,14,19H,2,5-6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFKJMBOLBISLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)

![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)